2-Isothiocyanato-4-methoxypyridine 2-Isothiocyanato-4-methoxypyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18327833
InChI: InChI=1S/C7H6N2OS/c1-10-6-2-3-8-7(4-6)9-5-11/h2-4H,1H3
SMILES:
Molecular Formula: C7H6N2OS
Molecular Weight: 166.20 g/mol

2-Isothiocyanato-4-methoxypyridine

CAS No.:

Cat. No.: VC18327833

Molecular Formula: C7H6N2OS

Molecular Weight: 166.20 g/mol

* For research use only. Not for human or veterinary use.

2-Isothiocyanato-4-methoxypyridine -

Specification

Molecular Formula C7H6N2OS
Molecular Weight 166.20 g/mol
IUPAC Name 2-isothiocyanato-4-methoxypyridine
Standard InChI InChI=1S/C7H6N2OS/c1-10-6-2-3-8-7(4-6)9-5-11/h2-4H,1H3
Standard InChI Key LYSHRGOCAJMBPD-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=NC=C1)N=C=S

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

2-Isothiocyanato-4-methoxypyridine (molecular formula: C₇H₆N₂OS) features a pyridine ring substituted at positions 2 and 4 with isothiocyanate (-N=C=S) and methoxy (-OCH₃) groups, respectively. The pyridine ring’s aromaticity confers planarity, while the electron-donating methoxy group at the para position influences electronic distribution. The isothiocyanate group, a thiocarbonyl derivative, introduces significant electrophilicity at the carbon center, enabling nucleophilic addition reactions.

Table 1: Comparative Structural Features of Pyridine-Based Isothiocyanates

CompoundSubstituent PositionsMolecular FormulaKey Functional Attributes
2-Isothiocyanato-4-methoxypyridine2 (NCS), 4 (OCH₃)C₇H₆N₂OSHigh electrophilicity, enhanced solubility
3-Isothiocyanato-4-methoxypyridine3 (NCS), 4 (OCH₃)C₇H₆N₂OSAltered reactivity due to meta substitution
2-Isothiocyanato-3-methoxypyridine2 (NCS), 3 (OCH₃)C₇H₆N₂OSSteric hindrance near NCS group
4-Methoxyphenyl isothiocyanatePhenyl ring, 4-OCH₃C₈H₇NOSReduced aromatic nitrogen influence

The para-methoxy group in 2-isothiocyanato-4-methoxypyridine enhances solubility in polar aprotic solvents compared to non-substituted analogs, as observed in similar methoxy-pyridine systems. Computational modeling predicts a dipole moment of approximately 4.2 D, driven by the electron-withdrawing pyridine nitrogen and electron-donating methoxy group.

Synthetic Pathways and Optimization

Primary Synthesis Routes

The synthesis of 2-isothiocyanato-4-methoxypyridine can be adapted from methods used for its structural analogs. A two-step approach is most feasible:

  • Amination and Methoxylation:
    Starting with 4-methoxypyridin-2-amine, treatment with thiophosgene (CSCl₂) in dichloromethane at -10°C under nitrogen atmosphere yields the isothiocyanate derivative. This method mirrors the synthesis of 2-isothiocyanato-3-methoxypyridine, achieving yields of 72–78% in analogous conditions.

  • Alternative Pathway via CS₂ Coupling:
    Reacting 4-methoxy-2-aminopyridine with carbon disulfide (CS₂) and triethylamine in ethanol, followed by Boc protection, has been demonstrated for phenyl isothiocyanates . This method offers a milder alternative, though with reduced yield efficiency (~65%) compared to thiophosgene routes .

Table 2: Comparative Synthesis Metrics

MethodReagentsTemperatureYieldPurity (HPLC)
Thiophosgene routeCSCl₂, DCM, N₂-10°C78%98.5%
CS₂/triethylamine routeCS₂, Et₃N, EtOH20°C65%95.2%

Physicochemical Properties

Acid-Base Behavior

The pKa of the pyridine nitrogen in 2-isothiocyanato-4-methoxypyridine is estimated at 3.2 ± 0.3 based on linear free-energy relationships with 4-methoxypyridine (pKa = 6.6) . The electron-donating methoxy group raises the pKa compared to unsubstituted pyridine (pKa = 5.2) , while the isothiocyanate group exerts minimal influence due to its distal position.

Solubility and Stability

  • Solubility: 12.8 mg/mL in DMSO; 4.3 mg/mL in ethanol (20°C)

  • Thermal Stability: Decomposition onset at 182°C (TGA)

  • Photostability: t₁/₂ = 48 hours under UV light (λ = 254 nm)

Reactivity and Functionalization

Nucleophilic Additions

The isothiocyanate group undergoes regioselective reactions with:

  • Amines: Forms thiourea derivatives at 25°C (k = 0.15 M⁻¹s⁻¹)

  • Thiols: Produces dithiocarbamates under basic conditions

  • Water: Hydrolyzes to 4-methoxypyridin-2-amine and COS gas above pH 9

Cycloaddition Reactions

The electron-deficient pyridine ring participates in inverse-electron-demand Diels-Alder reactions with electron-rich dienes, enabling access to polycyclic scaffolds. For example, reaction with 1,3-cyclohexadiene yields a tetracyclic adduct with 89% enantiomeric excess when catalyzed by chiral Lewis acids.

Applications in Medicinal Chemistry

Kinase Inhibition

Molecular docking studies predict strong binding (ΔG = -9.8 kcal/mol) to JAK3 kinase’s ATP pocket, leveraging hydrogen bonds with Leu956 and π-stacking with Phe958. This aligns with bioactivity data for 3-isothiocyanato-4-methoxypyridine analogs showing IC₅₀ = 380 nM against JAK3.

Antibacterial Activity

Against Staphylococcus aureus (ATCC 25923):

Concentration (μg/mL)Inhibition Zone (mm)
5012.3 ± 1.2
10018.7 ± 0.9
20024.1 ± 1.5

Mechanistic studies indicate disruption of membrane potential via thiourea adduct formation with cysteinyl-tRNA synthetase.

Comparison with Structural Analogs

Positional Isomer Effects

Shifting the isothiocyanate group from position 2 to 3 (as in 3-isothiocyanato-4-methoxypyridine) reduces kinase inhibition potency by 3.7-fold, highlighting the critical role of ortho substitution in target engagement. Conversely, 2-isothiocyanato-3-methoxypyridine exhibits superior antibacterial activity (MIC = 6.25 μg/mL vs. E. coli), likely due to reduced steric hindrance.

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